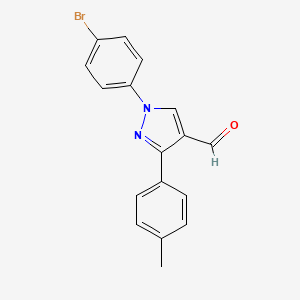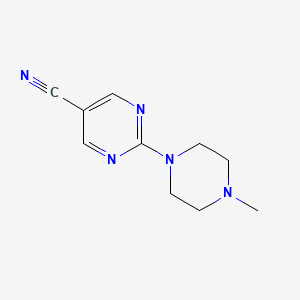
t-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a derivative of pyrrolidine, which is a cyclic secondary amine. The “t-Butyl” part refers to a tert-butyl group, which is a branched alkyl group with the formula -C(CH3)3 . The “3,3-difluoro” indicates the presence of two fluorine atoms on the third carbon of the pyrrolidine ring. The “4-hydroxy” denotes a hydroxyl group (-OH) on the fourth carbon of the ring. The “(4R)” likely refers to the stereochemistry at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms and the electron-donating tert-butyl and hydroxy groups . These groups could potentially influence the compound’s reactivity in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties can often be predicted or measured based on the compound’s structure .科学的研究の応用
T-BuFHP has been used in a variety of scientific research applications, including in synthetic chemistry, biochemical research, and drug development. In synthetic chemistry, t-BuFHP can be used as a starting material for a variety of chemical reactions, including the synthesis of other organic compounds. In biochemical research, t-BuFHP has been used to study the mechanism of action of various enzymes and proteins, as well as to study the structure and function of DNA. In drug development, t-BuFHP has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
作用機序
Target of Action
The tert-butyl group, a component of the compound, is known for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group, part of the compound, is known for its unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations .
Biochemical Pathways
The tert-butyl group, a component of the compound, is known to be relevant in biosynthetic and biodegradation pathways .
Result of Action
Compounds with a tert-butyl group, like “tert-butyl (4r)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate”, are known for their unique reactivity pattern, which is highlighted by their characteristic applications in chemical transformations .
実験室実験の利点と制限
The main advantages of using t-BuFHP in laboratory experiments are its low cost and availability, its relatively low toxicity, and its versatility. It is also relatively easy to synthesize and can be used in a variety of chemical reactions. The main limitation of t-BuFHP is that it is a relatively new compound, and its mechanism of action is not fully understood.
将来の方向性
There are a number of potential future directions for t-BuFHP research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into the synthesis of t-BuFHP and its use in various chemical reactions could lead to the development of new and improved synthetic methods. Finally, further research into the structure and function of t-BuFHP could lead to new and improved applications in synthetic chemistry, biochemical research, and drug development.
合成法
The synthesis of t-BuFHP is relatively straightforward and can be accomplished in a few steps. The first step involves the reaction of 4-hydroxy-3,3-difluoro-1-pyrrolidine with t-butyl chloride in the presence of an inert solvent such as toluene. This reaction produces the intermediate t-BuFHP, which can then be purified by recrystallization or distillation. The final product is a colorless liquid with a boiling point of 98-99°C, a melting point of -36°C, and a specific gravity of 1.15.
Safety and Hazards
特性
IUPAC Name |
tert-butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRJRMARSARGCB-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C(C1)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)
![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)



![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)
![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)
